molecular formula C14H14O4 B14149727 5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- CAS No. 3709-32-8

5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-

Cat. No.: B14149727
CAS No.: 3709-32-8
M. Wt: 246.26 g/mol
InChI Key: RJSCODSWRYREHR-UHFFFAOYSA-N
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Description

5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- is a chemical compound with the molecular formula C8H10O4. It is known for its unique spirocyclic structure, which includes a dioxaspiro ring system. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

The synthesis of 5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- typically involves the reaction of appropriate starting materials with oxidizing agents. One common method includes the reaction of cyclopropane-1,1-dicarboxylic acid with isopropylidene esters under controlled conditions . The reaction conditions, such as temperature and solvent, can be adjusted based on the desired yield and purity of the product.

Chemical Reactions Analysis

5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from catalyzing its substrate. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Similar compounds to 5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- include:

  • Cyclopropane-1,1-dicarboxylic acid cycl-isopropylidene ester
  • Cyclopropane-1,1-dicarboxylate

These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of 5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl- lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity .

Properties

CAS No.

3709-32-8

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

6,6-dimethyl-2-phenyl-5,7-dioxaspiro[2.5]octane-4,8-dione

InChI

InChI=1S/C14H14O4/c1-13(2)17-11(15)14(12(16)18-13)8-10(14)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

RJSCODSWRYREHR-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C2(CC2C3=CC=CC=C3)C(=O)O1)C

Origin of Product

United States

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